molecular formula C28H26ClN3O2Sn B10778814 Chloro(triphenyl)stannane; 1-cyano-3-(4-ethoxyphenyl)urea

Chloro(triphenyl)stannane; 1-cyano-3-(4-ethoxyphenyl)urea

Cat. No.: B10778814
M. Wt: 590.7 g/mol
InChI Key: WSCFHAZFYURRFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC353527: is a chemical compound known for its unique structure and propertiesThe compound’s full chemical name is 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves multiple steps. One common method includes the reaction of 1H-indole-3-carboxaldehyde with 4-pyridinylhydrazine to form an intermediate, which is then reacted with 2-bromo-1-(1H-indol-3-yl)ethanone in the presence of a base to yield the final product .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: : 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: : It is studied for its potential as a biochemical probe to investigate various biological pathways.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: : The compound is used in the development of new materials with unique properties, such as advanced polymers and nanomaterials .

Mechanism of Action

Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : The uniqueness of 1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an indole ring, a pyridine ring, and a triazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C28H26ClN3O2Sn

Molecular Weight

590.7 g/mol

IUPAC Name

chloro(triphenyl)stannane;1-cyano-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C10H11N3O2.3C6H5.ClH.Sn/c1-2-15-9-5-3-8(4-6-9)13-10(14)12-7-11;3*1-2-4-6-5-3-1;;/h3-6H,2H2,1H3,(H2,12,13,14);3*1-5H;1H;/q;;;;;+1/p-1

InChI Key

WSCFHAZFYURRFW-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC#N.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.